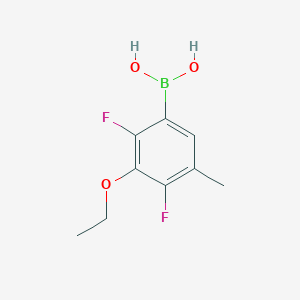

3-Ethoxy-2,4-difluoro-5-methylphenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

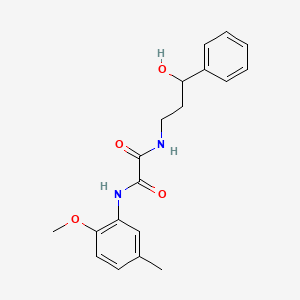

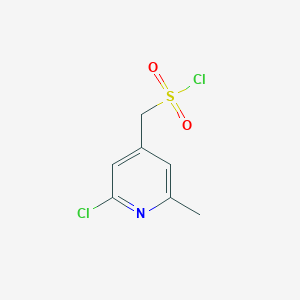

3-Ethoxy-2,4-difluoro-5-methylphenylboronic acid is a chemical compound with the CAS Number: 2096336-30-8 . It has a molecular weight of 215.99 . The IUPAC name for this compound is 3-ethoxy-2,4-difluoro-5-methylphenylboronic acid .

Molecular Structure Analysis

The InChI code for 3-Ethoxy-2,4-difluoro-5-methylphenylboronic acid is 1S/C9H11BF2O3/c1-3-15-9-7 (11)5 (2)4-6 (8 (9)12)10 (13)14/h4,13-14H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

Boronic acids, including 3-Ethoxy-2,4-difluoro-5-methylphenylboronic acid, are often used in Suzuki-Miyaura cross-coupling reactions . These reactions are used to create carbon-carbon bonds, which are crucial in the synthesis of many organic compounds .Physical And Chemical Properties Analysis

The compound has a molecular weight of 215.99 . It is recommended to be stored in a refrigerated environment .Scientific Research Applications

Synthesis and Chemical Applications

- The study of 3-Ethoxy-2,4-difluoro-5-methylphenylboronic acid is relevant in the field of medicinal chemistry. For instance, its derivatives, like 2,4-diamino-6-hydroxypyrimidines, have been explored for potential antiviral activity, particularly against retroviruses (Hocková et al., 2003).

- Research has focused on synthesizing related compounds, such as 3-Ethoxy-4-ethoxycarbonylphenylacetic acid, from similar molecules like 4-methylsalicylic acid (Mi, 2006).

- It has been used in the synthesis of various chemical structures, like 4-substituted 3-ethoxy-5-methylisoxazoles, through palladium-catalyzed coupling reactions (Kromann et al., 2001).

Molecular Structure and Design

- Studies have explored the design and synthesis of supramolecular assemblies using derivatives of phenylboronic acids, which are structurally similar to 3-Ethoxy-2,4-difluoro-5-methylphenylboronic acid (Pedireddi & Seethalekshmi, 2004).

- The study of molecular packing and interaction energies of similar compounds provides insights into the behavior of 3-Ethoxy-2,4-difluoro-5-methylphenylboronic acid in different environments (Cyrański et al., 2012).

Catalytic Applications

- Research has been conducted on the use of related boronic acids in catalysis, such as in the Rh-catalyzed asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated ketones (Berhal et al., 2011).

- Boronic acids have also been explored for their catalytic activity in reactions like dehydrative condensation between carboxylic acids and amines (Wang, Lu, & Ishihara, 2018).

properties

IUPAC Name |

(3-ethoxy-2,4-difluoro-5-methylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BF2O3/c1-3-15-9-7(11)5(2)4-6(8(9)12)10(13)14/h4,13-14H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGCHCBGEJXKDLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1F)OCC)F)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BF2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethoxy-2,4-difluoro-5-methylphenylboronic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Methylsulfanyl)phenyl]methanamine hydrochloride](/img/no-structure.png)

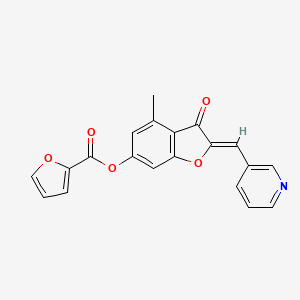

![N-cyclohexyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide](/img/structure/B2365718.png)

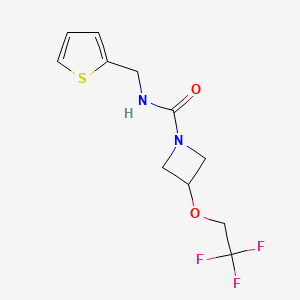

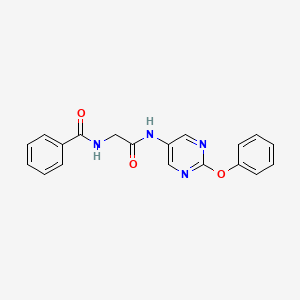

![2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2365721.png)

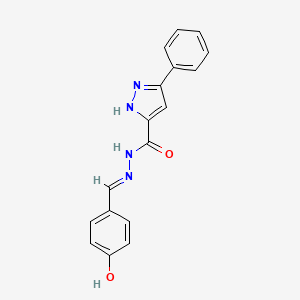

![(1R,5S)-N-(4-chlorobenzyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2365723.png)

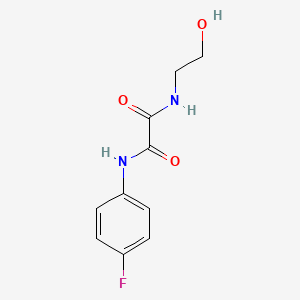

![(2E)-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2365732.png)

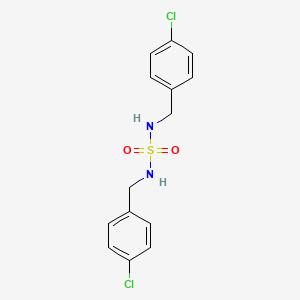

![4-ethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2365735.png)